molecular formula C20H18ClN3O3 B2830297 N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 941930-13-8

N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2830297
CAS No.: 941930-13-8
M. Wt: 383.83
InChI Key: ZQDJKXQTZUBLCL-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a pyridazinone core, substituted with a 2-chlorophenyl group and a 4-ethoxyphenyl group, making it a molecule of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide would depend on its specific interactions with molecular targets. Typically, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
  • N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]propionamide

Uniqueness

N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is unique due to its specific substitution pattern on the pyridazinone core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-2-27-15-9-7-14(8-10-15)17-11-12-20(26)24(23-17)13-19(25)22-18-6-4-3-5-16(18)21/h3-12H,2,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDJKXQTZUBLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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